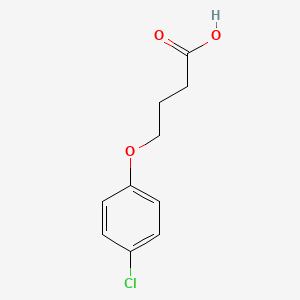

4-(4-Chlorophenoxy)butanoic acid

Description

The exact mass of the compound 4-(4-Chlorophenoxy)butanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Chlorophenoxy)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorophenoxy)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYAHZSHQIPQLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188980 | |

| Record name | 4-(4-Chlorophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3547-07-7 | |

| Record name | 4-CPB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003547077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CPB | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Chlorophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 4-(4-Chlorophenoxy)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and biological significance of 4-(4-chlorophenoxy)butanoic acid. It is intended to serve as a valuable resource for professionals in research and development who are working with or exploring the potential of this compound.

Introduction

4-(4-Chlorophenoxy)butanoic acid, also known by its Weed Science Society of America approved name, 4-CPB, is a synthetic organic compound with the chemical formula C₁₀H₁₁ClO₃.[1] It belongs to the class of phenoxyalkanoic acids, a group of compounds known for their biological activities. Historically, this class of compounds has been extensively utilized in agriculture as herbicides.[1][2] Structurally, it features a chlorophenoxy group linked to a butyric acid moiety via an ether bond. This unique structure imparts specific chemical and physical properties that dictate its reactivity and biological interactions. Beyond its established role in agriculture, 4-(4-chlorophenoxy)butanoic acid has garnered interest as a versatile starting material in the synthesis of novel heterocyclic compounds, such as benzoxepin derivatives, which have shown potential sedative-hypnotic effects.[1] This dual applicability in both agrochemical and pharmaceutical research underscores the importance of a thorough understanding of its chemical properties.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 4-(4-chlorophenoxy)butanoic acid is fundamental for its handling, formulation, and application in various experimental settings.

General Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-(4-Chlorophenoxy)butanoic acid | [1] |

| CAS Number | 3547-07-7 | [1] |

| Molecular Formula | C₁₀H₁₁ClO₃ | [1] |

| Molar Mass | 214.65 g/mol | [1] |

| Appearance | Solid | [3] |

Tabulated Physicochemical Data

The following table summarizes key quantitative physicochemical parameters for 4-(4-chlorophenoxy)butanoic acid and its close structural analog, 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), for comparative purposes. It is important to note that some data points are for MCPB and should be considered as estimations for 4-(4-chlorophenoxy)butanoic acid due to their structural similarity.

| Property | Value (4-(4-Chlorophenoxy)butanoic acid) | Value (MCPB) | Source(s) |

| Melting Point | Not explicitly found | 100 °C | [2][4] |

| Boiling Point | Not explicitly found | >280 °C | [2] |

| Water Solubility | Not explicitly found | 48 mg/L at 25 °C | [2] |

| Solubility in Organic Solvents (g/L at room temp) | Not explicitly found | Acetone: 313, Dichloromethane: 169, Ethanol: 150, Toluene: 8, Hexane: 0.26 | [2] |

| pKa | Not explicitly found | Not explicitly found | |

| LogP (Octanol-Water Partition Coefficient) | Not explicitly found | 2.79 | [2] |

Insight: The low water solubility and higher solubility in organic solvents like acetone and ethanol are characteristic of a molecule with both polar (carboxylic acid) and non-polar (chlorophenyl) regions. This property is crucial for selecting appropriate solvent systems for reactions, extractions, and chromatographic purification. The LogP value of the related MCPB suggests a moderate level of lipophilicity, which is often a key determinant of a molecule's ability to cross biological membranes.

Synthesis of 4-(4-Chlorophenoxy)butanoic Acid

The most common and efficient method for the synthesis of 4-(4-chlorophenoxy)butanoic acid is the Williamson ether synthesis. This well-established nucleophilic substitution reaction involves the reaction of a phenoxide with an alkyl halide.[5]

Reaction Principle

The synthesis proceeds in two main steps:

-

Deprotonation of 4-chlorophenol: A strong base, such as sodium hydroxide or potassium hydroxide, is used to deprotonate the hydroxyl group of 4-chlorophenol, forming the more nucleophilic 4-chlorophenoxide ion.

-

Nucleophilic Substitution: The 4-chlorophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of a suitable four-carbon alkyl halide, such as ethyl 4-bromobutanoate, via an Sₙ2 mechanism. This is followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid.

Detailed Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures for similar phenoxyalkanoic acids.[6]

Materials:

-

4-Chlorophenol

-

Ethyl 4-bromobutanoate

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Ethanol

-

Sodium hydroxide (2M aqueous solution)

-

Hydrochloric acid (2M aqueous solution)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Deionized water

Procedure:

-

Ether Formation:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenol (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents) in anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium 4-chlorophenoxide.

-

Add ethyl 4-bromobutanoate (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Combine the filtrates and remove the acetone under reduced pressure to yield the crude ethyl 4-(4-chlorophenoxy)butanoate.

-

-

Ester Hydrolysis:

-

Dissolve the crude ester in a 1:1 (v/v) mixture of ethanol and 2M aqueous sodium hydroxide.

-

Stir the mixture at 60°C for approximately 4 hours, or until TLC analysis indicates the complete consumption of the ester.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting materials or non-acidic byproducts.

-

Carefully acidify the aqueous layer to a pH of approximately 2 with 2M hydrochloric acid. This will cause the 4-(4-chlorophenoxy)butanoic acid to precipitate out of the solution.

-

Extract the product into ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the ethyl acetate under reduced pressure to yield the final product, 4-(4-chlorophenoxy)butanoic acid. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-(4-Chlorophenoxy)butanoic acid.

Chemical Reactivity and Spectral Characterization

The chemical reactivity of 4-(4-chlorophenoxy)butanoic acid is primarily dictated by the carboxylic acid functional group and the aromatic ring.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety can undergo typical reactions such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

-

Amide formation: Reaction with amines, often activated by coupling agents, to form amides.

-

Reduction: Reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.

-

Salt formation: Reaction with bases to form carboxylate salts.

Reactivity of the Aromatic Ring

The chlorine atom on the phenyl ring is a deactivating, ortho-, para-directing group for electrophilic aromatic substitution. However, the ether linkage is an activating, ortho-, para-directing group. The overall reactivity and regioselectivity of electrophilic substitution on the aromatic ring will be influenced by the interplay of these two substituents.

Spectral Data

The following is a summary of expected and reported spectral data for 4-(4-chlorophenoxy)butanoic acid and its analogs.

-

¹H NMR Spectroscopy:

-

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the butyric acid chain, and the acidic proton of the carboxyl group.

-

The aromatic protons will appear as two doublets in the range of δ 6.8-7.3 ppm.

-

The methylene protons adjacent to the ether oxygen (-OCH₂-) will be the most deshielded of the aliphatic protons, likely appearing around δ 4.0 ppm.

-

The methylene protons adjacent to the carbonyl group (-CH₂COOH) will appear around δ 2.5 ppm.

-

The central methylene protons (-CH₂CH₂CH₂-) will resonate around δ 2.1 ppm.

-

The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically > δ 10 ppm.

-

-

¹³C NMR Spectroscopy:

-

The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the carbonyl carbon, and the aliphatic carbons.

-

The carbonyl carbon of the carboxylic acid is expected to appear in the range of δ 170-180 ppm.

-

The aromatic carbons will resonate in the region of δ 115-160 ppm. The carbon attached to the chlorine atom will be shifted downfield.

-

The methylene carbon attached to the ether oxygen (-OCH₂-) will be in the range of δ 60-70 ppm.

-

The other methylene carbons of the butyric acid chain will appear in the aliphatic region of the spectrum (δ 20-40 ppm).

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration for the carbonyl group will be observed around 1700-1725 cm⁻¹.

-

C-O stretching vibrations for the ether linkage will appear in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

-

C-Cl stretching vibrations can be observed in the fingerprint region.

-

-

Mass Spectrometry:

-

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

-

Biological Activity and Applications

4-(4-Chlorophenoxy)butanoic acid and its derivatives exhibit a range of biological activities, with applications in both agriculture and pharmaceutical research.

Plant Growth Regulation and Herbicidal Activity

As a member of the phenoxyalkanoic acid class, 4-(4-chlorophenoxy)butanoic acid functions as a synthetic auxin.[7] Auxins are a class of plant hormones that regulate cell growth and division.[7] At low concentrations, it can be used to promote root development and fruit set.[8] However, at higher concentrations, it acts as a herbicide by causing uncontrolled, unsustainable growth in broadleaf plants, ultimately leading to their death.[7][9]

Mechanism of Action as a Synthetic Auxin:

Caption: Simplified mechanism of action of 4-(4-Chlorophenoxy)butanoic acid as a synthetic auxin herbicide.

Pharmaceutical Research

Recent research has explored the potential of derivatives of 4-(4-chlorophenoxy)butanoic acid in drug development. Notably, it has been used as a starting material for the synthesis of benzoxepin derivatives, which have demonstrated sedative-hypnotic effects.[1] Furthermore, related chlorophenoxy-containing compounds have been investigated for their anti-inflammatory properties.[10][11][12] The structural motif of a substituted phenoxyalkanoic acid is present in some non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that derivatives of 4-(4-chlorophenoxy)butanoic acid could be promising leads for the development of new therapeutic agents.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quantification and identification of 4-(4-chlorophenoxy)butanoic acid in various matrices.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of 4-(4-chlorophenoxy)butanoic acid.

Typical HPLC Conditions:

-

Column: C18 stationary phase (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is typically kept low to ensure the carboxylic acid is in its protonated, less polar form, which enhances retention on a C18 column.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring (typically around 225-230 nm).

-

Injection Volume: 10-20 µL.

This method can be adapted and validated for the specific matrix being analyzed, such as in formulation analysis or for monitoring reaction progress.[13][14]

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC analysis, the carboxylic acid group of 4-(4-chlorophenoxy)butanoic acid must be derivatized to increase its volatility. A common derivatization procedure is esterification, for example, by reaction with methanol in the presence of an acid catalyst to form the methyl ester.

Typical GC-MS Conditions (for the methyl ester derivative):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection depending on the concentration of the analyte.

-

Temperature Program: A temperature gradient starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation and elution of the analyte.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV. The mass spectrometer can be operated in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Toxicological Profile

The toxicological data for 4-(4-chlorophenoxy)butanoic acid is often reported in the context of its use as a herbicide and is sometimes grouped with other chlorophenoxy herbicides. The available data for the closely related compound MCPB provides a good indication of its toxicological profile.

| Parameter | Species | Route | Value | Source(s) |

| Acute Oral LD₅₀ | Rat | Oral | >5000 mg/kg | [15] |

| Acute Oral LD₅₀ (MCPB) | Rat | Oral | 680 - 4300 mg/kg | [4][16] |

| Acute Dermal LD₅₀ (MCPB) | Rabbit | Dermal | >10000 mg/kg | [16] |

Summary of Toxicological Effects:

-

Based on the available data, 4-(4-chlorophenoxy)butanoic acid and its analogs are considered to have low to moderate acute toxicity.[4][16]

-

The primary routes of exposure in an occupational setting are dermal contact and inhalation.

-

Overexposure may cause irritation to the skin, eyes, and respiratory tract.

-

Systemic effects at high doses can include effects on the liver and kidneys.[16][17]

Safety Precautions:

When handling 4-(4-chlorophenoxy)butanoic acid, it is essential to follow standard laboratory safety procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

In case of accidental exposure, follow the first aid measures outlined in the safety data sheet (SDS).

Conclusion

4-(4-Chlorophenoxy)butanoic acid is a compound with a well-established role in agriculture and emerging potential in pharmaceutical research. Its chemical properties, dictated by the chlorophenoxy and butyric acid moieties, allow for a range of chemical transformations and impart specific biological activities. A thorough understanding of its synthesis, reactivity, and analytical methodologies is crucial for its effective and safe utilization in research and development. This guide provides a foundational understanding of these aspects, serving as a valuable resource for scientists and researchers. Further investigation into the specific pharmacological properties of its derivatives may unveil new therapeutic applications for this versatile molecule.

References

-

PubChem. Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. National Center for Biotechnology Information. [Link]

-

ContaminantDB. 4-(4-Chloro-2-methylphenoxy)butanoic acid (CHEM000718). [Link]

-

Stenutz, R. 4-(4-chloro-2-methylphenoxy)butanoic acid. [Link]

-

High Quality Popular Use Plant Growth Hormone 4-CPA 8% Sp for Crop Health. [Link]

-

CliniSciences. Plant Growth Regulators - Auxins - p-Chlorophenoxyacetic acid (4-CPA). [Link]

-

ChemView. ACUTE ORAL TOXICITY IN THE RAT LSR Report No: 86/PTC013/634. [Link]

-

PubChem. 4-(2,4-Dichlorophenoxy)butyric acid. National Center for Biotechnology Information. [Link]

-

Wikipedia. 4-(4-Chlorophenoxy)butanoic acid. [Link]

-

NIST. Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. [Link]

-

U.S. Environmental Protection Agency. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

-

EXTOXNET. 2,4-DB. [Link]

-

SIELC Technologies. 4-CPA. [Link]

-

Agrochemical Plant Growth Regulator Pgr 4-Chlorophenoxyacetic Acid 4 CPA. [Link]

-

ContaminantDB. 4-(4-Chloro-2-methylphenoxy)butanoic acid (CHEM000718). [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Semantic Scholar. 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039). [Link]

-

PubMed. 4-(5-chloro-2(3H)-benzoxazolon-3-yl) butanoic acid derivatives: synthesis, antinociceptive and anti-inflammatory properties. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

Bio Optica. MACH 2 Rabbit AP-Polymer. [Link]

-

PubMed. [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits]. [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts. [Link]

-

Taylor & Francis. Chlorophenoxy herbicides – Knowledge and References. [Link]

-

Malaysian Journal of Analytical Sciences. SYNTHESIS AND CHARACTERIZATION OF 4-CHLOROPHENOXYACETIC ACID HERBICIDE INTERCALATED INTO CALCIUM-ALUMINIUM LAYERED DOUBLE HYDRO. [Link]

-

MDPI. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]

-

HPLC Methods. HPLC Methods for analysis of pCPA (4-Chlorophenoxyacetic Acid). [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

CRM LABSTANDARD. 4-(4-Chlorophenoxy)butanoic Acid. [Link]

-

Table of Characteristic Proton NMR Shifts. [Link]

-

ResearchGate. 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. [Link]

-

Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

-

PubMed. Anti-inflammatory effects of chlorogenic acid in lipopolysaccharide-stimulated RAW 264.7 cells. [Link]

-

ResearchGate. (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]

Sources

- 1. 4-(4-Chlorophenoxy)butanoic acid - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. ec.europa.eu [ec.europa.eu]

- 4. cdn.who.int [cdn.who.int]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Plant Growth Regulators - Auxins - p-Chlorophenoxyacetic acid (4-CPA) [clinisciences.com]

- 8. greentreechem.com [greentreechem.com]

- 9. High Quality Popular Use Plant Growth Hormone 4-CPA 8% Sp for Crop Health [rayfull.net]

- 10. 4-(5-chloro-2(3H)-benzoxazolon-3-yl) butanoic acid derivatives: synthesis, antinociceptive and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 4-CPA | SIELC Technologies [sielc.com]

- 14. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 15. chemview.epa.gov [chemview.epa.gov]

- 16. Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. ContaminantDB: 4-(4-Chloro-2-methylphenoxy)butanoic acid [contaminantdb.ca]

A Technical Guide to 4-(4-Chlorophenoxy)butanoic Acid in Synthetic Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 4-(4-Chlorophenoxy)butanoic acid, a versatile chemical intermediate, focusing on its application in the synthesis of pharmacologically active compounds. While historically recognized for its use as an herbicide, its utility in medicinal chemistry, particularly as a precursor for benzoxepin derivatives, is of significant interest to researchers in drug development. This document will detail the chemical properties, synthetic pathways, and the pharmacological relevance of compounds derived from this starting material, providing a comprehensive resource for scientists in the field.

Introduction: Beyond Herbicidal Activity

4-(4-Chlorophenoxy)butanoic acid, with the chemical formula C₁₀H₁₁ClO₃, is a carboxylic acid derivative that has been primarily documented as an herbicide.[1] However, its chemical structure presents a valuable scaffold for organic synthesis in the realm of drug discovery. The presence of a phenoxy ether linkage and a butanoic acid chain allows for strategic chemical modifications to generate more complex molecules with potential therapeutic applications.

A key application for researchers is its use as a starting material in the synthesis of benzoxepin derivatives.[1] Benzoxepins are a class of bicyclic compounds containing a benzene ring fused to an oxepine ring. This core structure is found in a number of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antipsychotic properties.[2][3] Notably, certain benzoxepin derivatives synthesized from 4-(4-chlorophenoxy)butanoic acid have been investigated for their sedative-hypnotic effects.[1]

This guide will focus on the practical application of 4-(4-Chlorophenoxy)butanoic acid as a synthetic precursor, providing a detailed protocol for a key transformation and discussing the biological significance of the resulting compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(4-Chlorophenoxy)butanoic acid is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 3547-07-7 | [4][5] |

| Molecular Formula | C₁₀H₁₁ClO₃ | [5] |

| Molecular Weight | 214.65 g/mol | [5] |

| Appearance | Solid | [6] |

| Purity | Typically ≥95% for research use | [6] |

Synthetic Application: Gateway to Benzoxepin Scaffolds

The primary utility of 4-(4-Chlorophenoxy)butanoic acid in a research and drug development context is its conversion to a benzoxepinone core structure. This is typically achieved through an intramolecular Friedel-Crafts acylation.[7] This reaction involves the cyclization of the butanoic acid chain onto the aromatic ring, facilitated by a strong acid catalyst, to form a seven-membered ring fused to the benzene ring.

Mechanism of Action: Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation of 4-(4-Chlorophenoxy)butanoic acid proceeds through the formation of an acylium ion intermediate.[8] In the presence of a strong acid, the carboxylic acid is protonated, and subsequent loss of water generates the highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring in an intramolecular fashion, leading to the formation of the cyclic ketone, a benzoxepinone. This reaction is a powerful tool for the construction of polycyclic ring systems.[9]

Experimental Workflow and Protocol

The following diagram outlines the general workflow for the synthesis of a benzoxepinone derivative from 4-(4-Chlorophenoxy)butanoic acid.

Figure 1: General workflow for the synthesis of a benzoxepinone derivative.

Detailed Protocol: Synthesis of 7-Chloro-2,3-dihydro-1-benzoxepin-5(4H)-one

This protocol is a representative example of an intramolecular Friedel-Crafts cyclization of 4-(4-Chlorophenoxy)butanoic acid.

Materials:

-

4-(4-Chlorophenoxy)butanoic acid

-

Polyphosphoric acid (PPA)

-

Ice

-

Deionized water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(4-Chlorophenoxy)butanoic acid.

-

Addition of Catalyst: To the starting material, add polyphosphoric acid. The ratio of PPA to the starting material should be sufficient to ensure a stirrable paste.

-

Heating: Heat the reaction mixture with stirring in a preheated oil bath at 100-120°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 7-Chloro-2,3-dihydro-1-benzoxepin-5(4H)-one.

Pharmacological Relevance of Benzoxepin Derivatives

The benzoxepin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[2] The sedative-hypnotic properties of certain benzoxepins are of particular interest.[1] Sedative-hypnotic drugs act on the central nervous system to reduce tension and anxiety or to induce sleep.[10] Many of these drugs, such as benzodiazepines, exert their effects by modulating the activity of GABA-A receptors.[11][12]

The following diagram illustrates the general synthetic pathway from 4-(4-Chlorophenoxy)butanoic acid to a pharmacologically active benzoxepin derivative.

Figure 2: Synthetic pathway to pharmacologically active benzoxepins.

Beyond sedative-hypnotic effects, the benzoxepin core has been incorporated into molecules with a diverse range of therapeutic targets.

| Pharmacological Activity | Therapeutic Area | Reference |

| Anticonvulsant | Neurology | [13] |

| Anticancer | Oncology | [2] |

| Anti-inflammatory | Immunology | [2] |

| Antipsychotic | Psychiatry | [14] |

| 5-HT3 Antagonists | Gastroenterology, Neurology | [15] |

Conclusion

4-(4-Chlorophenoxy)butanoic acid serves as a readily available and cost-effective starting material for the synthesis of the benzoxepin scaffold, a structure of significant interest in medicinal chemistry. The intramolecular Friedel-Crafts acylation provides a straightforward method for constructing the core benzoxepinone ring system. Subsequent chemical modifications can lead to a diverse library of compounds with potential therapeutic applications, including sedative-hypnotics and anticonvulsants. This technical guide provides a foundational understanding for researchers and drug development professionals to explore the synthetic utility of 4-(4-Chlorophenoxy)butanoic acid in the pursuit of novel therapeutics.

References

- Kuntala, N., Telu, J. R., Anireddy, J. S., & Pal, S. (2017). A Brief Overview on Chemistry and Biology of Benzoxepine. Letters in Drug Design & Discovery, 14(9), 1086-1098.

- Santa Cruz Biotechnology. (n.d.). 4-(4-chlorophenoxy)butanoic acid.

- Bajaj, K., Archana, & Kumar, A. (2004). Synthesis and pharmacological evaluation of newer substituted benzoxazepine derivatives as potent anticonvulsant agents. European Journal of Medicinal Chemistry, 39(4), 369-376.

- Wikipedia. (n.d.). 4-(4-Chlorophenoxy)butanoic acid.

- Kotha, S., & Solanke, B. U. (2023). Naturally occurring biologically active benzofuran and benzoxepine derivatives.

- Gautam, S. K., et al. (2023). Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives.

- Gautam, S. K., et al. (2023). Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. International Journal of Scientific Research in Modern Science and Technology, 2(7), 34-60.

- Bajaj, K., et al. (2004). Synthesis and Pharmacological Evaluation of Newer Substituted Benzoxazepine Derivatives as Potent Anticonvulsant Agents.

- Nowak, M., et al. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. MDPI.

- Nowak, M., et al. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. PMC.

- Apollo Scientific. (n.d.). 4-(4-Chlorophenoxy)Butanoic Acid.

- Norman, D. D., et al. (2017). Lead Optimization of Benzoxepin-Type Selective Estrogen Receptor (ER) Modulators and Downregulators with Subtype-Specific ERα and ERβ Activity. Journal of Medicinal Chemistry.

- Alila Medical Media. (2017, December 29).

- Arctom Scientific. (n.d.). CAS NO. 3547-07-7 | 4-(4-chlorophenoxy)butanoic acid - 95%.

- Sigma-Aldrich. (n.d.). 4-(4-Chlorophenoxy)butanoic acid 3547-07-7.

- Britannica. (2026, January 2).

- Babbini, M., et al. (1975). Sedative-hypnotic properties of a new benzodiazepine in comparison with flurazepam. Pharmacological and clinical findings. Arzneimittelforschung, 25(8), 1294-1300.

- Goldfrank, L. R., et al. (Eds.). (2019). Goldfrank's Toxicologic Emergencies (11th ed.). AccessEmergency Medicine.

- Katzung, B. G., & Trevor, A. J. (Eds.). (2021). Katzung & Trevor's Pharmacology: Examination & Board Review (13th ed.). AccessPharmacy.

- Bräse, S., et al. (2017).

- Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.

- Daya Chemistry. (2022, April 1). Mechanism of Cyclisation by Friedal crafts reaction [Video]. YouTube.

- Tiekink, E. R., et al. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

-

Reddy, C. R., et al. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[16]annulen-7-ols. NIH.

- Majumdar, K. C., & Chattopadhyay, B. (2011).

- Tiekink, E. R., et al. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. MDPI.

- Clark, R. D., et al. (1990). U.S. Patent No. 4,924,010.

- Sigma-Aldrich. (n.d.). 4-(4-Chlorophenoxy)butanoic acid.

Sources

- 1. 4-(4-Chlorophenoxy)butanoic acid - Wikipedia [en.wikipedia.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. arctomsci.com [arctomsci.com]

- 5. 4-(4-Chlorophenoxy)butanoic acid 3547-07-7 [sigmaaldrich.com]

- 6. 3547-07-7 Cas No. | 4-(4-Chlorophenoxy)Butanoic Acid | Apollo [store.apolloscientific.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sedative-hypnotic drug | Uses, Effects & Types | Britannica [britannica.com]

- 11. youtube.com [youtube.com]

- 12. Sedative-hypnotic properties of a new benzodiazepine in comparison with flurazepam. Pharmacological and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and pharmacological evaluation of newer substituted benzoxazepine derivatives as potent anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. US4924010A - Benzoxepins as intermediates to 5HT3 antagonists - Google Patents [patents.google.com]

- 16. ijsrmst.com [ijsrmst.com]

4-(4-Chlorophenoxy)butanoic acid as a synthetic auxin

An In-depth Technical Guide to 4-(4-Chlorophenoxy)butanoic Acid as a Synthetic Auxin

Abstract

This technical guide provides a comprehensive overview of 4-(4-Chlorophenoxy)butanoic acid (4-CPB), a synthetic auxin belonging to the phenoxyalkanoic acid class. While specific molecular binding studies on 4-CPB are not extensively detailed in publicly accessible literature, its mechanism of action is inferred from its structural similarity to well-characterized auxinic herbicides. This document elucidates the canonical auxin signaling pathway involving the TIR1/AFB co-receptor complex, which serves as the presumed target for 4-CPB. We present its physicochemical properties, a representative synthesis protocol, and its documented applications as a plant growth regulator and a chemical intermediate for synthesizing pharmacologically active molecules. This guide is intended to equip researchers with the foundational knowledge required to effectively utilize 4-CPB in experimental designs across plant science and synthetic chemistry.

Introduction

The phytohormone auxin, with indole-3-acetic acid (IAA) as its principal natural form, governs nearly every aspect of plant growth and development.[1][2] The discovery of synthetic molecules that mimic the activity of IAA has revolutionized both agriculture and basic plant science research. 4-(4-Chlorophenoxy)butanoic acid (also known as 4-CPB) is a member of the chlorophenoxy class of synthetic auxins.[3] These molecules are structurally characterized by a substituted aromatic ring linked to a carboxylic acid moiety via an ether bond.[4]

While extensively studied analogs like 2,4-Dichlorophenoxyacetic acid (2,4-D) are known for their herbicidal activity at high concentrations, compounds like 4-CPB are also utilized as plant growth regulators to promote desirable outcomes such as root development.[5][6] Beyond its role in agriculture, 4-CPB serves as a valuable precursor in organic synthesis, notably in the development of benzoxepin derivatives that have been investigated for potential sedative-hypnotic effects.[3] This dual utility makes 4-CPB a compound of significant interest to a broad scientific audience. This guide synthesizes the current understanding of its biological mechanism and practical applications.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and properties of 4-(4-Chlorophenoxy)butanoic acid are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-(4-Chlorophenoxy)butanoic acid | [3] |

| Common Name | 4-CPB | [3][7] |

| CAS Number | 3547-07-7 | [8][9] |

| Molecular Formula | C₁₀H₁₁ClO₃ | [3][9] |

| Molecular Weight | 214.65 g/mol | [10] |

| Physical Form | Solid | |

| InChI Key | SIYAHZSHQIPQLY-UHFFFAOYSA-N | [7] |

| SMILES | O=C(O)CCCOc1ccc(Cl)cc1 | [7] |

Mechanism of Action: An Inferred Pathway

Direct biochemical studies detailing the binding kinetics of 4-CPB to specific auxin receptors are limited. However, its classification as a phenoxyalkanoic acid allows for a highly confident inference of its mechanism based on the extensively studied canonical auxin signaling pathway.

The Canonical Auxin Signaling Pathway

Auxin perception and primary signal transduction occur in the nucleus and are mediated by a co-receptor system.[2][11] The core components are the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) family of transcriptional repressors.[12]

-

Formation of the Co-Receptor Complex: In the presence of auxin, the hormone acts as a "molecular glue," binding to a pocket in the TIR1/AFB protein. This binding event stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA repressor protein, forming a ternary co-receptor complex.[12]

-

Ubiquitination and Degradation: The TIR1/AFB protein is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The formation of the auxin-TIR1/AFB-Aux/IAA complex leads to the polyubiquitination of the Aux/IAA protein.

-

Derepression of Transcription: The ubiquitinated Aux/IAA protein is targeted for degradation by the 26S proteasome. Aux/IAA proteins normally function by repressing AUXIN RESPONSE FACTORs (ARFs) , which are the primary transcription factors that bind to auxin-responsive elements in the promoters of target genes. The degradation of Aux/IAA repressors liberates the ARFs, allowing them to activate or repress the transcription of hundreds of downstream genes that drive auxin-mediated physiological responses.[1]

4-CPB as a Mimic of Endogenous Auxin

As a synthetic auxin, 4-CPB is presumed to initiate a physiological response by hijacking the canonical pathway described above. Its structure allows it to fit into the auxin-binding pocket of the TIR1/AFB receptors, mimicking endogenous IAA. This initiates the cascade of Aux/IAA degradation and subsequent gene expression changes. The persistence of synthetic auxins like 4-CPB, which are often metabolized more slowly than IAA, can lead to a sustained and amplified signal, resulting in pronounced physiological effects.[13]

Caption: Canonical auxin signaling pathway initiated by a synthetic auxin like 4-CPB.

Synthesis and Chemical Applications

Representative Synthesis Protocol

Phenoxyalkanoic acids are commonly synthesized via a Williamson ether synthesis. The following protocol represents a plausible and standard method for preparing 4-(4-Chlorophenoxy)butanoic acid from commercially available starting materials.

Reaction: 4-Chlorophenol + Ethyl 4-bromobutanoate → Ethyl 4-(4-chlorophenoxy)butanoate → 4-(4-Chlorophenoxy)butanoic acid

Step-by-Step Methodology:

-

Step 1: Ether Formation (Williamson Ether Synthesis)

-

To a solution of 4-chlorophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone, DMF), add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.

-

Add ethyl 4-bromobutanoate (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling, filter off the inorganic salts and remove the solvent under reduced pressure. The crude product is ethyl 4-(4-chlorophenoxy)butanoate.

-

-

Step 2: Saponification (Ester Hydrolysis)

-

Dissolve the crude ester from Step 1 in a mixture of ethanol and water.

-

Add an excess of a strong base, such as sodium hydroxide (NaOH, 2-3 eq), to the solution.

-

Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

-

Remove the ethanol via rotary evaporation.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., concentrated HCl) to a pH of ~2. The carboxylic acid product will precipitate out of the solution.

-

-

Step 3: Purification

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any remaining salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 4-(4-Chlorophenoxy)butanoic acid.

-

Caption: General workflow for the synthesis and purification of 4-CPB.

Application as a Chemical Intermediate

A key application of 4-CPB outside of plant biology is its use as a starting material in the synthesis of more complex molecules. Notably, it has been employed in the preparation of benzoxepin derivatives. One study details the use of 4-CPB to synthesize various 2,3,4,5-tetrahydro-1-benzoxepin-5-one derivatives, which were subsequently evaluated for sedative-hypnotic pharmacological effects.[3] This demonstrates the compound's utility as a versatile building block in medicinal chemistry and drug development.

Biological Activity and Research Applications

Plant Growth Regulation

4-CPB is recognized for its role as a plant growth regulator.[5][6] In agricultural and horticultural settings, it is applied to promote root development and can enhance overall plant health and crop yield.[5][6] Its ability to mimic natural hormones makes it a valuable tool for manipulating plant physiology to achieve desired outcomes in crop production.

Comparative Context with Other Phenoxy Auxins

The biological activity of phenoxyalkanoic acids is highly dependent on their precise chemical structure.

-

4-Chlorophenoxyacetic Acid (4-CPA): This compound is a close analog of 4-CPB, differing only by having a two-carbon (acetic acid) side chain instead of a four-carbon (butanoic acid) one. 4-CPA is also a known synthetic auxin used to inhibit root growth in some species and to improve fruit set.[14] The difference in chain length can affect uptake, transport, and receptor binding affinity.

-

4-(2,4-Dichlorophenoxy)butyric Acid (2,4-DB): This molecule is selectively herbicidal. In many broadleaf weed species, 2,4-DB itself is not highly active but is converted via the plant's own β-oxidation metabolic process into the highly potent herbicide 2,4-D.[15] Many crop plants, such as certain legumes, lack the enzymes to perform this conversion efficiently, which provides the basis for its selective use. It is plausible that 4-CPB could also undergo β-oxidation in susceptible plants to yield 4-CPA, potentially contributing to its overall activity profile.

Conclusion

4-(4-Chlorophenoxy)butanoic acid is a classic synthetic auxin whose biological activity is best understood through the lens of the canonical TIR1/AFB signaling pathway. While it serves as an effective plant growth regulator, its utility extends to the realm of synthetic chemistry, where it is a documented precursor for pharmacologically relevant compounds. For researchers in plant biology, 4-CPB is a tool to probe auxin response pathways. For chemists, it is a versatile and accessible building block. Future research involving direct receptor-binding assays and in-planta metabolic profiling would provide a more granular understanding of this specific molecule's activity and fate.

References

-

4-(4-Chlorophenoxy)butyric acid | 3547-07-7. J&K Scientific. [Link]

-

Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207. PubChem. [Link]

-

Chemical Properties of 4-(p-Chlorophenoxy)butyric acid (CAS 3547-07-7). Cheméo. [Link]

-

4-(4-Chlorophenoxy)butanoic acid. Wikipedia. [Link]

-

4-(4-Chlorophenoxy)butanoic acid. Amerigo Scientific. [Link]

-

Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera. MDPI. [Link]

-

THE EFFECT OF 4-(2,4-DICHLOROPHENOXY) BUTYRIC ACID ON WILFRED EUGENE MCMURPHY 1956 MASTER OF SCIENCE. CORE. [Link]

-

Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. NIST WebBook. [Link]

- Baliyan, S. P., et al. (2013). The effects of 4- chlorophenoxy acetic acid plant growth regulator on the fruit set, yield and economic benefit of growing tomatoes in high temperatures. International Journal Agriculture Science, 3(2): 29-36.

-

Farah Liyana, A. R., et al. SYNTHESIS AND CHARACTERIZATION OF 4-CHLOROPHENOXYACETIC ACID HERBICIDE INTERCALATED INTO CALCIUM-ALUMINIUM LAYERED DOUBLE HYDRO. Malaysian Journal of Analytical Sciences. [Link]

-

Friml, J. (2023). An auxin research odyssey: 1989–2023. The Plant Cell. [Link]

- Abdel Gawad, N. M., et al. (2012). Benzoxepin derivatives: design, synthesis, and pharmacological evaluation with sedative–hypnotic effect. Medicinal Chemistry Research, 21(6), 747–759.

-

Hayashi, K. (2021). Chemical Biology in Auxin Research. Annual Review of Plant Biology. [Link]

-

Friml, J., et al. (2022). Fourteen Stations of Auxin. The Plant Cell. [Link]

-

4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. ResearchGate. [Link]

-

4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. MDPI. [Link]

-

Electrophysiological study of Arabidopsis ABCB4 and PIN2 auxin transporters. NIH. [Link]

-

Chlorophenoxy herbicides – Knowledge and References. Taylor & Francis. [Link]

-

Miyashima, S., et al. (2019). PHABULOSA Mediates an Auxin Signaling Loop to Regulate Vascular Patterning in Arabidopsis. Plant Physiology. [Link]

Sources

- 1. An auxin research odyssey: 1989–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fourteen Stations of Auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(4-Chlorophenoxy)butanoic acid - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-(p-Chlorophenoxy)butyric acid (CAS 3547-07-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 3547-07-7 Cas No. | 4-(4-Chlorophenoxy)Butanoic Acid | Apollo [store.apolloscientific.co.uk]

- 9. 4-(4-Chlorophenoxy)butanoic acid - Amerigo Scientific [amerigoscientific.com]

- 10. scbt.com [scbt.com]

- 11. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PHABULOSA Mediates an Auxin Signaling Loop to Regulate Vascular Patterning in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mjas.analis.com.my [mjas.analis.com.my]

- 15. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Plant Growth Regulator Effects of 4-(4-Chlorophenoxy)butanoic Acid and its Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Chlorophenoxy)butanoic acid (4-CPB) and its closely related analog, 4-Chlorophenoxyacetic acid (4-CPA), synthetic plant growth regulators with significant applications in agriculture and horticulture. As members of the phenoxyalkanoic acid class, these compounds function as synthetic auxins, mimicking the effects of endogenous hormones to modulate plant growth and development. This document elucidates the molecular mechanism of action, details the wide-ranging physiological effects on plants, presents standardized experimental protocols for efficacy evaluation, and summarizes key application data. The guide is intended to equip researchers with the foundational knowledge and practical methodologies required to investigate and harness the capabilities of these potent growth regulators.

Introduction and Classification

4-(4-Chlorophenoxy)butanoic acid (4-CPB) and its more extensively studied analog 4-Chlorophenoxyacetic acid (4-CPA) are synthetic organic compounds classified as phenoxy plant growth regulators.[1][2][3] Structurally, they consist of a chlorophenoxy group linked to a carboxylic acid moiety through an ether bond.[4] This structure confers auxin-like activity, allowing them to function as mimics of the natural plant hormone indole-3-acetic acid (IAA).[5]

These compounds are absorbed systemically by the plant through its roots, stems, leaves, flowers, and fruits, and their biological activity is known to be long-lasting.[2][3] At low concentrations, they are primarily used to prevent flower and fruit drop, promote fruit set, induce the development of seedless fruit (parthenocarpy), and accelerate ripening.[1][6][7][8] However, at higher dosages, this auxin-like activity becomes disruptive, leading to uncontrolled, abnormal growth and ultimately conferring a herbicidal effect, particularly on broadleaf (dicot) species.[5][8]

Molecular Mechanism of Action: Mimicking Endogenous Auxin

The primary mode of action for 4-CPB and 4-CPA is the disruption of natural hormone balance by mimicking endogenous auxin.[9] The physiological response is similar to that induced by natural auxins and other synthetic auxins like 2,4-D.[2][3][10] The process begins with the perception of the synthetic auxin by cellular receptors, which initiates a signal transduction cascade culminating in changes in gene expression that drive growth and developmental processes.

The canonical auxin signaling pathway proceeds as follows:

-

Perception: In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate auxin-responsive genes.

-

Receptor Binding: Auxin (or its synthetic mimic) binds to a receptor complex, the core of which is an F-box protein such as Transport Inhibitor Response 1 (TIR1).

-

Derepression: This binding event promotes the interaction between the receptor complex and the Aux/IAA repressor proteins. The receptor complex, being part of an SCF E3 ubiquitin ligase, tags the Aux/IAA proteins for degradation by the 26S proteasome.

-

Gene Activation: With the Aux/IAA repressors removed, the ARFs are free to bind to Auxin Response Elements (AuxREs) in the promoter regions of target genes, activating their transcription. These genes encode proteins that are involved in processes such as cell division, expansion, and differentiation.[10]

By introducing 4-CPB or 4-CPA into the system, this pathway is artificially stimulated, leading to the physiological effects desired in agricultural applications.

Caption: Synthetic auxins like 4-CPB/4-CPA bind to receptors, leading to the degradation of repressors and the activation of growth-related genes.

Key Physiological Effects and Applications

The application of 4-CPB and its analogs induces a range of physiological responses, which can be harnessed for agricultural benefit.

-

Prevention of Flower and Fruit Abscission: One of the most common uses is to prevent the premature dropping of flowers and young fruits.[1][3] This is particularly valuable in crops like tomatoes, peppers, eggplants, and beans, ensuring a higher number of fruits reach maturity.[2][6]

-

Promotion of Fruit Set and Parthenocarpy: These compounds stimulate the ovary to enlarge and develop into a fruit, even without fertilization.[2] This process, known as parthenocarpy, results in the formation of seedless fruits, a desirable trait in crops such as tomatoes and cucumbers.[1][6]

-

Enhanced Fruit Growth and Yield: By promoting fruit set and stimulating cell division and tissue differentiation, 4-CPB/4-CPA can lead to larger fruits, earlier maturity, and an overall increase in crop yield.[2][3] Studies on tomatoes have shown a direct positive correlation between the concentration of 4-CPA applied and both the number of fruits set and the total yield.[11]

-

Inhibition of Rooting: While auxins are often associated with promoting root formation, certain synthetic auxins and concentrations can have an inhibitory effect. 4-CPA, for example, has been noted to inhibit the rooting of beans.[1][6][7] More recent research has also shown that exogenous application of 4-CPA can inhibit the root growth of rice seedlings.[12]

-

Herbicidal Action: At high concentrations, the potent auxin-mimicking effect becomes phytotoxic. The compound induces rapid, uncontrolled cell division and elongation, leading to tissue damage, abnormal growth (e.g., epinasty), and eventual plant death. This effect is most pronounced in dicotyledonous (broadleaf) plants.[8][10]

Data Summary: Application Rates for 4-CPA

The following table summarizes recommended application concentrations for 4-CPA, a close analog of 4-CPB, across various crops. These values serve as a starting point for designing experiments with 4-CPB, though optimal concentrations may vary.

| Crop | Desired Effect | Application Concentration (ppm or mg/L) | Application Notes | Source(s) |

| Tomato | Prevent fruit drop, promote fruit set | 20-30 | Spray flowers when 2/3 of the inflorescence is in bloom. | [1] |

| Anti-low temperature fruit drop | 30-35 | Spray or dip flowers. | [2] | |

| Anti-high temperature fruit drop | 25 | Spray or dip flowers. | [2] | |

| Eggplant | Prevent fruit drop, increase early yield | 30-50 | Dip the open flowers in the morning. | [6] |

| Increase early yield | 50-60 | Spray flowers. Use lower concentration at higher temps. | [2] | |

| Pepper | Preserve flowers and fruit | 15-25 | Spray flowers during the full bloom period. | [2] |

| Cucumber | Induce seedless fruit | 25-40 | Spray female flowers as they bloom. | [1] |

| Grape | Reduce fruit drop, increase yield | 15-25 | Spray twice after initial flowering and at full bloom. | [1][2] |

| Zucchini | Prevent fruit drop | 30-40 | Dip open female flowers. | [1][6] |

Experimental Protocols and Methodologies

To scientifically validate the effects of 4-CPB, rigorous and repeatable experimental protocols are essential.

Protocol 1: Preparation of Stock and Working Solutions

This protocol describes the preparation of a 1000 ppm (1 mg/mL) stock solution and subsequent working solutions.

Materials:

-

4-(4-Chlorophenoxy)butanoic acid (4-CPB) powder

-

Double-processed or distilled water

-

100 mL volumetric flask

-

Magnetic stirrer and stir bar

-

Graduated cylinders and pipettes

-

Storage bottle (amber glass recommended)

Procedure:

-

Weighing: Accurately weigh 100 mg of 4-CPB powder.

-

Dissolving: Transfer the powder to the 100 mL volumetric flask. Add 3-5 mL of a suitable solvent (e.g., ethanol) to completely dissolve the powder.[13] Gentle swirling or sonication can aid dissolution.

-

Dilution: Once the powder is fully dissolved, slowly add distilled water to the flask while stirring continuously. Bring the final volume up to the 100 mL mark.

-

Storage: Transfer the 1 mg/mL stock solution to a clearly labeled amber glass bottle. Store at 4°C for short-term use or as recommended by the manufacturer.

-

Working Solution Preparation: To prepare a working solution (e.g., 30 ppm for tomato flower spray), use the formula: C1V1 = C2V2.

-

(1000 ppm) * V1 = (30 ppm) * (1000 mL)

-

V1 = 30 mL

-

Therefore, add 30 mL of the 1000 ppm stock solution to a flask and bring the final volume to 1000 mL (1 L) with distilled water.

-

Protocol 2: Field Efficacy Trial for Fruit Set in Tomato

This protocol outlines a standard methodology for evaluating the effect of 4-CPB on tomato fruit set and yield.

Experimental Design:

-

Design: Randomized Complete Block Design (RCBD) to account for field variability.[14]

-

Treatments: At least four treatments: Control (water spray), 15 ppm 4-CPB, 30 ppm 4-CPB, and 45 ppm 4-CPB.

-

Replicates: A minimum of 3-4 replicates (blocks) for statistical validity.

-

Plot Size: Each plot should be large enough to contain a representative number of plants (e.g., 10-15 plants), with a minimum plot area of 15 m² recommended.[14] Use buffer rows or a 1m stripe between plots to prevent spray drift.[14]

Procedure:

-

Planting: Establish tomato plants (a single variety) in the field according to standard agricultural practice.

-

Timing of Application: Identify the target flowering stage. Application is typically most effective when the first few flowers on the second or third truss are fully open.[1][2]

-

Application: Using a small, calibrated sprayer (a throat or hand sprayer is ideal to target flowers), apply the assigned treatment solution directly onto the open flowers until they are moist but without excessive runoff.[2][6] Ensure the control group plants are sprayed with water only. Conduct spraying in the morning or evening on a sunny day to avoid high temperatures.[2]

-

Data Collection:

-

Tag the flower trusses that were sprayed.

-

At regular intervals (e.g., 14 and 28 days post-application), count the number of fruits that have successfully set on the tagged trusses for each treatment.

-

At harvest, collect all mature fruits from the experimental plants in each plot.

-

Measure the total number of fruits per plant and the total fruit weight (yield) per plot.

-

-

Statistical Analysis: Analyze the collected data (fruit set percentage, yield) using Analysis of Variance (ANOVA) appropriate for an RCBD to determine if there are statistically significant differences between the treatments.

Caption: Workflow for a field trial evaluating the efficacy of 4-CPB on tomato fruit set and yield.

Example Efficacy Data

The following table, adapted from a study on 4-CPA in tomatoes, illustrates the type of dose-dependent effect that can be expected.[11]

| Treatment (4-CPA Conc.) | Avg. Number of Fruits Set | % Increase vs. Control | Avg. Total Yield ( kg/plot ) | % Increase vs. Control |

| Control (0 ppm) | 363.5 | - | 15.2 | - |

| 15 ppm | 397.2 | 9.28% | 17.9 | 17.7% |

| 45 ppm | 422.0 | 16.09% | 19.7 | 29.6% |

| 75 ppm | 480.5 | 32.19% | 24.5 | 61.6% |

Data adapted for illustrative purposes from S. K. Belbase et al. (2014).[11]

Concluding Remarks and Safety Considerations

4-(4-Chlorophenoxy)butanoic acid and its analogs are powerful tools in plant science research and agricultural production. Their ability to function as synthetic auxins allows for precise manipulation of key developmental processes, leading to significant improvements in fruit set, yield, and the production of desirable traits like seedlessness. However, their efficacy is highly dependent on concentration, timing, and environmental conditions.

Safety Precautions:

-

Dose Control: Strictly control the dosage and concentration to avoid phytotoxicity and damage to non-target parts of the plant.[2][6] High doses can have adverse effects on leaves and overall growth.[2]

-

Application Timing: Avoid application during periods of high heat and intense sun to prevent phytotoxicity.[2]

-

Handling: 4-CPA is listed as harmful if swallowed.[8] Standard laboratory and field safety protocols, including wearing personal protective equipment and thorough hand washing after use, should be followed.[8]

-

Pre-Harvest Interval: Adhere to recommended pre-harvest intervals to ensure minimal residue on consumable products. A 3-day interval is suggested for some vegetable applications.[1][6]

Future research should continue to explore the precise molecular interactions of 4-CPB within various plant species, optimize application protocols for a wider range of crops, and investigate its potential synergistic effects with other plant growth regulators.

References

- 4-CPA (4-Chlorophenoxyacetic acid) 98%TC. Salt 98%. AGROCHEMICALS.

- Application of P-chlorophenoxyacetic acid, 4-cpa. Zhengzhou Delong Chemical Co., Ltd.

- CAS NO. 122-88-3 4-Chlorophenoxyacetic acid 4-CPA 98%Tc Plant Hormone. China Himin Chemical Co., Limited.

- China 4-Chlorophenoxyacetic Acid (4-CPA) factory and suppliers. Lemandou.

- 4-Chlorophenoxyacetic acid(4-CPA) from China manufacturer. Hangzhou Tianlong Biotechnology Co., Ltd.

- Butanoic acid, 4-(4-chloro-2-methylphenoxy)-.

- Top 12 Experiments on Growth Regul

- Growth Regulators – Plant Tissue Culture Protocol. Sigma-Aldrich.

- Plant Growth Regulator CAS 122-88-3, 4-Chlorophenoxyacetic Acid 4-CPA. AGROVEN.

- (4-chlorophenoxy)acetic acid. AERU, University of Hertfordshire.

- Plant Growth Regulators - Auxins - p-Chlorophenoxyacetic acid (4-CPA). CliniSciences.

- 4-(4-Chlorophenoxy)butanoic acid. Wikipedia.

- Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera.

- Testing plant growth promoting microorganisms in the field - a proposal for standards. Journal of Soils and Sediments.

- Belbase, S. K., et al. (2014). THE EFFECTS OF 4-CHLOROPHENOXYACETIC ACID PLANT GROWTH REGULATOR ON THE FRUIT SET, YIELD AND ECONOMIC BENEFIT OF GROWING TOMATO.

- THE EFFECT OF 4-(2,4-DICHLOROPHENOXY) BUTYRIC ACID. CORE.

- Plant Growth Regulator 4 Chlorophenoxyacetic Acid 4-CPA-Na 98%Tc. Hebei Guanlang Biotechnology Co., Ltd.

- PLANT GROWTH REGULATORS.

- Plant Growth Regul

- 4-(4-Chloro-2-methylphenoxy)butanoic acid (CHEM000718). ContaminantDB.

- Exogenous spraying of 4-chlorophenoxyacetic acid sodium salt promotes growth and flavonoid biosynthesis of mulberry leaves (Morus alba L.).

- Chlorophenoxy herbicides – Knowledge and References. Taylor & Francis.

- Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.

Sources

- 1. agreencobio.com [agreencobio.com]

- 2. Application of P-chlorophenoxyacetic acid, 4-cpa - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 3. China 4-Chlorophenoxyacetic Acid (4-CPA) factory and suppliers | Lemandou [lemandou.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Plant Growth Regulators - Auxins - p-Chlorophenoxyacetic acid (4-CPA) [clinisciences.com]

- 6. greentreechem.com [greentreechem.com]

- 7. 4-Chlorophenoxyacetic acid(4-CPA) from China manufacturer - Hangzhou Tianlong Biotechnology Co., Ltd. [cn-agro.com]

- 8. Plant Growth Regulator CAS 122-88-3, 4-Chlorophenoxyacetic Acid 4-CPA [rayfull.net]

- 9. Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera - PMC [pmc.ncbi.nlm.nih.gov]

- 13. phytotechlab.com [phytotechlab.com]

- 14. Frontiers | Testing plant growth promoting microorganisms in the field - a proposal for standards [frontiersin.org]

A-Z Guide to Benzoxepin Synthesis: From 4-(4-Chlorophenoxy)butanoic Acid to Novel Derivatives

This in-depth technical guide provides a comprehensive overview of the synthesis of benzoxepin derivatives, a class of compounds with significant therapeutic potential, starting from the readily available 4-(4-Chlorophenoxy)butanoic acid. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights.

Introduction: The Significance of Benzoxepin Scaffolds

Benzoxepins are a class of heterocyclic compounds characterized by a benzene ring fused to a seven-membered oxepine ring. This structural motif is of considerable interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2][3] Derivatives of the benzoxepin scaffold have demonstrated a wide range of pharmacological activities, including acting as selective estrogen receptor modulators (SERMs) for applications in oncology and osteoporosis, as well as exhibiting potential sedative-hypnotic effects.[4][5][6] The strategic synthesis of novel benzoxepin analogues from accessible starting materials like 4-(4-Chlorophenoxy)butanoic acid is therefore a critical endeavor in the pursuit of new therapeutic agents.[6]

Retrosynthetic Analysis: Deconstructing the Target

The core strategy for synthesizing benzoxepin derivatives from 4-(4-Chlorophenoxy)butanoic acid hinges on an intramolecular cyclization reaction. A retrosynthetic analysis reveals a key disconnection at the ether linkage of the oxepine ring, leading back to the starting phenoxybutanoic acid. The primary synthetic challenge lies in effecting the ring closure to form the seven-membered ring, a process that is often accomplished through an intramolecular Friedel-Crafts acylation.

Caption: Retrosynthetic approach for benzoxepin synthesis.

Forward Synthesis: A Step-by-Step Guide

The synthesis of a target benzoxepin-5-one derivative from 4-(4-Chlorophenoxy)butanoic acid can be achieved through a two-step process: formation of the acyl chloride followed by an intramolecular Friedel-Crafts acylation.

Step 1: Acyl Chloride Formation

The initial step involves the conversion of the carboxylic acid group of 4-(4-Chlorophenoxy)butanoic acid into a more reactive acyl chloride. This transformation is crucial for facilitating the subsequent intramolecular cyclization. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Experimental Protocol:

-

To a stirred solution of 4-(4-Chlorophenoxy)butanoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of HCl and SO₂ gases ceases.

-

The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

-

Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-(4-Chlorophenoxy)butanoyl chloride, which is often used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

The key ring-forming step is an intramolecular Friedel-Crafts acylation, where the newly formed acyl chloride reacts with the electron-rich aromatic ring.[7][8] This electrophilic aromatic substitution reaction is typically promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9][10][11] The position of the chloro substituent on the phenyl ring directs the cyclization to the ortho position.

Experimental Protocol:

-

In a separate flask, a suspension of anhydrous aluminum chloride (1.1-1.3 eq) in an inert solvent like dichloromethane or nitrobenzene is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

The crude 4-(4-Chlorophenoxy)butanoyl chloride, dissolved in the same solvent, is added dropwise to the stirred suspension of AlCl₃ at a low temperature (typically 0-5 °C) to control the exothermic reaction.

-

After the addition, the reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours to drive the cyclization to completion.

-

The reaction is monitored by TLC for the formation of the benzoxepin-5-one product.

-

Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or recrystallization to afford the desired 8-chloro-2,3-dihydro-1-benzoxepin-5(4H)-one.

Caption: Synthetic workflow for benzoxepin-5-one derivative.

Mechanistic Insights: The Role of the Lewis Acid

The intramolecular Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.[9] The Lewis acid, AlCl₃, coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage to generate the acylium ion. This potent electrophile is then attacked by the π-electrons of the aromatic ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring and yields the cyclized benzoxepin-5-one product.

Optimization and Considerations

The success of this synthesis relies on several critical factors:

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst.[10][11] Therefore, all reagents and solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere.

-

Stoichiometry of Lewis Acid: A stoichiometric amount of the Lewis acid is often required because it forms a complex with the product ketone, rendering it inactive as a catalyst.[12]

-

Choice of Solvent: The choice of solvent can influence the reaction rate and yield. While non-polar solvents like dichloromethane are common, more polar solvents like nitrobenzene can sometimes improve the solubility of the reaction components.

-

Reaction Temperature: Careful control of the reaction temperature is essential to prevent side reactions and decomposition of the starting materials or products.

Data Summary: Representative Yields and Conditions

| Step | Starting Material | Reagents and Conditions | Product | Typical Yield (%) |

| 1 | 4-(4-Chlorophenoxy)butanoic acid | SOCl₂, cat. DMF, reflux | 4-(4-Chlorophenoxy)butanoyl chloride | >95 (crude) |

| 2 | 4-(4-Chlorophenoxy)butanoyl chloride | AlCl₃, DCM, 0 °C to rt | 8-Chloro-2,3-dihydro-1-benzoxepin-5(4H)-one | 60-80 |

Conclusion and Future Directions

The synthesis of benzoxepin derivatives from 4-(4-Chlorophenoxy)butanoic acid via an intramolecular Friedel-Crafts acylation is a robust and well-established method.[13] This approach provides a versatile platform for the generation of a library of substituted benzoxepins for further biological evaluation. Future work in this area could focus on exploring alternative, greener cyclization methods, such as using solid acid catalysts or employing transition-metal-catalyzed reactions, to enhance the efficiency and sustainability of the synthesis.[13][14] Further derivatization of the benzoxepin-5-one core can lead to a diverse range of compounds with potentially enhanced pharmacological profiles.

References

-

Barrett, I., Meegan, M. J., Hughes, R. B., Carr, M., Knox, A. J. S., Artemenko, N., Golfis, G., Zisterer, D. M., & Lloyd, D. G. (2008). Synthesis, biological evaluation, structural-activity relationship, and docking study for a series of benzoxepin-derived estrogen receptor modulators. Bioorganic & Medicinal Chemistry, 16(21), 9459–9474. [Link]

-

Meegan, M. J., Hughes, R. B., Lloyd, D. G., Williams, D. C., & Zisterer, D. M. (2010). Lead Optimization of Benzoxepin-Type Selective Estrogen Receptor (ER) Modulators and Downregulators with Subtype-Specific ERα and ERβ Activity. Journal of Medicinal Chemistry, 53(13), 5048–5064. [Link]

-

Cîrciumaru, A., Gafițanu, C. A., Gherghel, V. G., & Nicolescu, A. (2022). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules, 27(19), 6659. [Link]

-

Meegan, M. J., Hughes, R. B., Lloyd, D. G., Williams, D. C., & Zisterer, D. M. (2010). Lead Optimization of Benzoxepin-Type Selective Estrogen Receptor (ER) Modulators and Downregulators with Subtype-Specific ERα and ERβ Activity. Journal of Medicinal Chemistry. [Link]

-

Amanote Research. (n.d.). Synthesis and Biological Activity of 11-(4-(Cinnamyl)-1-Piperazinyl)-6,11-Dihydrodibenz(b,e)oxepin Derivatives, Potential Agents for the Treatment of. [Link]

-